
Ethyl 2-allyl-3-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-allyl-3-aminobenzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of an ethyl ester group, an allyl group, and an amino group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-allyl-3-aminobenzoate typically involves the esterification of 2-allyl-3-aminobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Esterification: 2-allyl-3-aminobenzoic acid reacts with ethanol in the presence of a strong acid catalyst (such as sulfuric acid) to form this compound. [ \text{2-allyl-3-aminobenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of continuous flow reactors also minimizes the formation of by-products and enhances the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-allyl-3-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₃) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-allyl-3-aminobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with analgesic or anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-allyl-3-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-allyl-3-aminobenzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-allyl-4-aminobenzoate: Similar structure but with the amino group in a different position on the benzene ring.
Uniqueness
This compound is unique due to the specific positioning of the allyl and amino groups on the benzene ring, which can influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in medicinal chemistry and organic synthesis that may not be achievable with other similar compounds.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
ethyl 3-amino-2-prop-2-enylbenzoate |
InChI |
InChI=1S/C12H15NO2/c1-3-6-9-10(12(14)15-4-2)7-5-8-11(9)13/h3,5,7-8H,1,4,6,13H2,2H3 |
InChI-Schlüssel |
AHUSFUVDISIXLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CC=C1)N)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


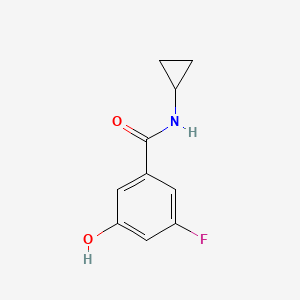

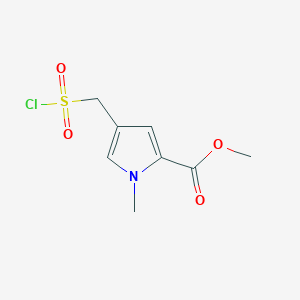
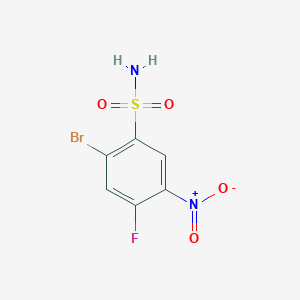

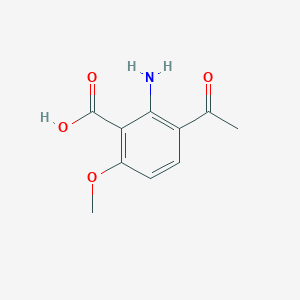
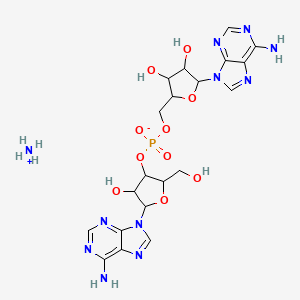
![3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B12071805.png)

![(3Z,5E,7Z,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B12071814.png)
![[(2R,3S,5R)-3-Hydroxy-5-[2-isobutyramido-6-oxo-1H-purin-9(6H)-yl]tetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B12071820.png)



